Lipophilicity: LogP Comparison vs. Alcohol Analog (CAS 32233-43-5)
The target compound exhibits a calculated LogP of 1.963 [1], which is significantly higher than the LogP of 0.520 reported for its alcohol analog, 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 5754-34-7) [2]. This represents a >3.7-fold increase in lipophilicity, which can influence membrane permeability and solubility profiles in biological or biphasic reaction systems.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.963 |
| Comparator Or Baseline | 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 5754-34-7): LogP = 0.520 |
| Quantified Difference | ΔLogP = +1.443 (3.7-fold increase) |
| Conditions | Calculated LogP values from chemical databases (predicted). |
Why This Matters
This quantifies a major difference in physicochemical properties, guiding selection for applications where higher lipophilicity is required for membrane penetration or organic phase partitioning.
- [1] YYBYY Chemical Platform. (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS 104596-85-2) Properties. Available at: https://www.yybyy.com/chemicals/detail/104596-85-2 View Source
- [2] BOC Sciences. 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 5754-34-7) Properties. Available at: https://buildingblock.bocsci.com/4-2-hydroxyethyl-2-2-dimethyl-1-3-dioxolane-cas-5754-34-7-item-12-118480.html View Source
